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Compound of Interest

Compound Name: 1-Ethoxybutan-1-ol

Cat. No.: B14475680 Get Quote

An In-Depth Technical Guide to 1-Ethoxybutan-1-ol

Introduction
1-Ethoxybutan-1-ol is an organic chemical compound classified as a hemiacetal. Its

International Union of Pure and Applied Chemistry (IUPAC) name is 1-ethoxybutan-1-ol, and

its Chemical Abstracts Service (CAS) number is 70808-60-5.[1][2] Hemiacetals are

characterized by a carbon atom bonded to both an alcohol (-OH) group and an ether (-OR)

group. This functional group is typically an intermediate in the formation of acetals from

aldehydes or ketones and alcohols.[1][3] The stability of hemiacetals can vary, with many being

transient species, particularly acyclic ones like 1-ethoxybutan-1-ol. Understanding the

properties and reactivity of 1-ethoxybutan-1-ol is relevant for researchers and scientists in

organic synthesis and medicinal chemistry, particularly in the context of protecting group

chemistry and the synthesis of oxygenated heterocycles.

Chemical and Physical Properties
The following table summarizes the key computed and reported properties of 1-ethoxybutan-
1-ol.
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Property Value Source

IUPAC Name 1-ethoxybutan-1-ol [2]

CAS Number 70808-60-5 [1][2]

Molecular Formula C6H14O2 [1][2]

Molecular Weight 118.17 g/mol [1][2]

Exact Mass 118.099379685 Da [1][2]

InChIKey
HMNZROFMBSUMAB-

UHFFFAOYSA-N
[1][2]

SMILES CCCC(O)OCC [2]

Topological Polar Surface Area 29.5 Å² [2][4]

Complexity 45.8 [2][4]

Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor

Count
2 [4]

Rotatable Bond Count 4 [4]

Synthesis and Reactivity
Synthesis of 1-Ethoxybutan-1-ol
1-Ethoxybutan-1-ol is formed through the nucleophilic addition of ethanol to butyraldehyde.

This reaction is typically catalyzed by either an acid or a base. The formation of the hemiacetal

is a reversible process, and the equilibrium position depends on the specific reactants and

reaction conditions.
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Caption: Synthesis of 1-ethoxybutan-1-ol from butyraldehyde and ethanol.

Reactivity and Formation of Acetals
Hemiacetals like 1-ethoxybutan-1-ol can react further with another equivalent of alcohol in the

presence of an acid catalyst to form a stable acetal, in this case, 1,1-diethoxybutane. This

reaction proceeds via the protonation of the hydroxyl group of the hemiacetal, followed by the

elimination of a water molecule to form an oxonium ion. This ion is then attacked by a second

molecule of ethanol to yield the acetal after deprotonation. The formation of the acetal is also a

reversible reaction, which can be driven to completion by removing water from the reaction

mixture.

1-Ethoxybutan-1-ol Oxonium Ion H⁺, -H₂O

1,1-Diethoxybutane (Acetal)

+ Ethanol

 H⁺, +H₂O

Ethanol

Water
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Caption: Formation of 1,1-diethoxybutane from 1-ethoxybutan-1-ol.

Potential Applications in Research and Drug
Development
While specific applications for 1-ethoxybutan-1-ol are not well-documented in the scientific

literature, its chemical nature as a hemiacetal suggests potential roles in organic synthesis.

Hemiacetals and their corresponding acetals are crucial in the following areas:

Protecting Groups: The conversion of an aldehyde or ketone to an acetal is a common

strategy to protect these functional groups from reacting with nucleophiles or under basic

conditions. The acetal can later be hydrolyzed back to the original carbonyl compound under

acidic conditions.

Synthesis of Heterocycles: Cyclic hemiacetals are important intermediates in the synthesis of

various oxygen-containing heterocyclic compounds, such as tetrahydrofurans.

Pharmaceutical Scaffolds: Although less common for acyclic hemiacetals, the hemiacetal

moiety is a key structural feature in many biologically active molecules, most notably

carbohydrates like glucose.

Given the limited information, the primary relevance of 1-ethoxybutan-1-ol to drug

development professionals and researchers currently lies in its role as a potential intermediate

in organic synthesis.

Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of 1-ethoxybutan-1-
ol are not readily available. However, a general procedure for the formation of a hemiacetal

can be described based on established organic chemistry principles.

General Protocol for Hemiacetal Synthesis
This protocol describes a general method for the acid-catalyzed formation of a hemiacetal from

an aldehyde and an alcohol.
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Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer,

dissolve butyraldehyde (1 equivalent) in an excess of anhydrous ethanol, which serves as

both reactant and solvent.

Catalyst Addition: To this solution, add a catalytic amount of a strong acid, such as

hydrochloric acid or p-toluenesulfonic acid.

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be

monitored by techniques such as NMR spectroscopy to observe the appearance of the

hemiacetal signals and the disappearance of the aldehyde signal.

Equilibrium: The reaction will reach an equilibrium containing the aldehyde, alcohol, and

hemiacetal. Isolating the pure acyclic hemiacetal can be challenging due to the reversibility

of the reaction.

General Protocol for Acetal Hydrolysis
This protocol outlines the general procedure for the hydrolysis of an acetal back to the

corresponding aldehyde and alcohol, which proceeds via a hemiacetal intermediate.

Reaction Setup: Dissolve the acetal (e.g., 1,1-diethoxybutane) in an aqueous solution

containing a catalytic amount of a strong acid (e.g., dilute sulfuric acid).

Hydrolysis: Heat the mixture gently and stir. The excess water will drive the equilibrium

towards the hydrolysis products.

Workup and Isolation: After the reaction is complete (as determined by a suitable analytical

method like GC-MS), neutralize the acid catalyst with a mild base. The aldehyde product can

then be isolated from the aqueous mixture by extraction with an organic solvent, followed by

drying and purification (e.g., by distillation).

Conclusion
1-Ethoxybutan-1-ol is a hemiacetal with the CAS number 70808-60-5. While specific

experimental data and applications for this compound are sparse in the literature, its chemical

behavior can be understood through the well-established chemistry of hemiacetals. It exists in

equilibrium with its parent aldehyde (butyraldehyde) and alcohol (ethanol) and can be further
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converted to a more stable acetal (1,1-diethoxybutane). For researchers and professionals in

drug development, the significance of 1-ethoxybutan-1-ol lies primarily in its role as a potential

synthetic intermediate and as an example of the broader class of hemiacetals, which are

important in protecting group strategies and the synthesis of complex organic molecules.

Further research would be needed to explore any unique properties or applications of this

specific compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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